4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions, a methyl group at the 2 position, and an amine group at the 3 position of the dihydrobenzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorine atoms and the amine group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂), and electrophiles (RCOCl) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of difluoroquinones or difluorobenzofuran oxides.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4,7-Difluoro-2-methylbenzofuran: Lacks the amine group at the 3 position.
2-Methyl-2,3-dihydro-1-benzofuran-3-amine: Lacks the fluorine atoms at the 4 and 7 positions.
4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine: Lacks the methyl group at the 2 position.
Uniqueness
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the combination of its fluorine atoms, methyl group, and amine group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H9F2NO |
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Molecular Weight |
185.17 g/mol |
IUPAC Name |
4,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c1-4-8(12)7-5(10)2-3-6(11)9(7)13-4/h2-4,8H,12H2,1H3 |
InChI Key |
LVSIZSUERKSSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(C=CC(=C2O1)F)F)N |
Origin of Product |
United States |
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